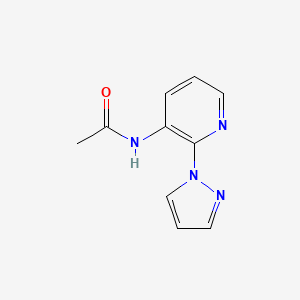![molecular formula C13H15N3O2 B7539169 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7539169.png)
2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide, also known as MMB, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. MMB is a benzamide derivative that has shown promising results in various preclinical studies, including its ability to inhibit cancer cell growth and induce apoptosis.
作用機序
The mechanism of action of 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects:
2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, inhibition of beta-amyloid aggregation, improvement of cognitive function, improvement of glucose tolerance and insulin sensitivity, and reduction of inflammation and oxidative stress.
実験室実験の利点と制限
One of the advantages of using 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide in lab experiments is its high potency and selectivity, which allows for the study of specific signaling pathways and biological processes. Another advantage is its low toxicity, which makes it a suitable candidate for in vivo studies. However, one of the limitations of using 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide in lab experiments is its limited solubility, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research of 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide, including the development of more efficient synthesis methods, the identification of novel therapeutic applications, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide and its potential interactions with other drugs.
合成法
The synthesis of 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide involves the reaction of 4-chloro-2-methylbenzoic acid with N-methyl-1H-pyrazole-4-carboxamide in the presence of a base and a coupling agent. The resulting intermediate is then treated with hydroxylamine hydrochloride to obtain the final product, 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide.
科学的研究の応用
2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
In Alzheimer's disease research, 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a significant role in the pathogenesis of Alzheimer's disease. 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In diabetes research, 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. 2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide has also been shown to reduce inflammation and oxidative stress, which are believed to play a significant role in the development of diabetes.
特性
IUPAC Name |
2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-15(8-10-7-14-16(2)9-10)13(18)11-5-3-4-6-12(11)17/h3-7,9,17H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROHXEWSDCYFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-methoxyethylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7539117.png)

![N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7539129.png)
![3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea](/img/structure/B7539134.png)


![N-[(4-methoxyphenyl)methyl]azepane-1-carboxamide](/img/structure/B7539146.png)
![N-methyl-N-[(3-nitrophenyl)methyl]thiophene-2-carboxamide](/img/structure/B7539147.png)
![Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate](/img/structure/B7539153.png)
![3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B7539154.png)
![1-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7539158.png)
